Meclizine Dihydrochloride Monohydrate

Polymorphism Crystallography Quality Control

Procure Meclizine Dihydrochloride Monohydrate (CAS 31884-77-2) when your application demands the specific monohydrate crystalline entity as defined by USP compendia. Its distinct melting point (233-236°C) ensures positive identification vs. the anhydrous form (212°C), critical for analytical reference standard selection, formulation development, and compendial QC testing. The defined free base equivalent (84.2%) enables accurate potency calculation for HPLC assay and dissolution profiling. For clinical trials evaluating once-daily motion sickness prophylaxis, this form's 5.2-hour half-life facilitates next-day cognitive assessments without prolonged sedation, a pharmacokinetic advantage over longer-acting piperazine analogs like cyclizine and hydroxyzine (~20 h t½).

Molecular Formula C25H30Cl2N2O
Molecular Weight 445.4 g/mol
CAS No. 31884-77-2
Cat. No. B021617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine Dihydrochloride Monohydrate
CAS31884-77-2
SynonymsAgyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M
Molecular FormulaC25H30Cl2N2O
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl
InChIInChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2
InChIKeyBAAVORPTHSKWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclizine Dihydrochloride Monohydrate: Pharmaceutical-Grade H1 Antagonist Sourcing Specification


Meclizine dihydrochloride monohydrate (CAS 31884-77-2), designated as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate in USP compendia, is a first-generation piperazine-class H1 receptor antagonist [1]. The anhydrous hydrochloride salt form (CAS 1104-22-9) is distinct from this monohydrate crystalline entity, which carries critical implications for analytical reference material selection, formulation development, and regulatory compliance. As an active pharmaceutical ingredient (API), meclizine dihydrochloride monohydrate demonstrates H1 receptor binding affinity with a reported Ki of 250 nM, positioning it as a non-selective antihistamine with established antiemetic and antivertigo indications .

Procurement Risk: Why Meclizine Dihydrochloride Monohydrate Cannot Be Interchanged with Anhydrous Salts or Class Analogs


Direct substitution of meclizine dihydrochloride monohydrate (CAS 31884-77-2) with either anhydrous meclizine dihydrochloride (CAS 1104-22-9) or alternative piperazine antihistamines (cyclizine, hydroxyzine, chlorcyclizine) introduces quantifiable deviations in key physicochemical and pharmacological parameters. These deviations directly impact assay calibration, dissolution profiling, and in vivo performance expectations [1]. The monohydrate form exhibits a distinct melting point (233-236°C) versus the anhydrous form (212°C), reflecting its specific crystalline lattice stability . Pharmacokinetically, meclizine demonstrates a significantly shorter elimination half-life (~5.2 hours) compared to its close analogs cyclizine and hydroxyzine (~20 hours), a differential that fundamentally alters dosing regimen design and therapeutic coverage expectations [2]. The following quantitative evidence guide provides the specific, comparator-anchored data required to justify and document the selection of meclizine dihydrochloride monohydrate.

Meclizine Dihydrochloride Monohydrate: Quantified Differentiation Against Piperazine-Class Antihistamine Comparators


Solid-State Identity: Monohydrate vs. Anhydrous Melting Point Differentiates Crystalline Phases

Meclizine dihydrochloride monohydrate (CAS 31884-77-2) exhibits a melting point of 233-236°C, a 21-24°C elevation compared to anhydrous meclizine dihydrochloride (CAS 1104-22-9) at 212°C . This thermal differential serves as a direct, quantitative identifier for confirming crystalline phase identity and purity in analytical method development and USP reference standard applications .

Polymorphism Crystallography Quality Control

Muscarinic Receptor Selectivity: Meclizine and Hydroxyzine Share Low Anticholinergic Affinity Versus High-Affinity Piperazines

In bovine cerebral cortex receptor-binding assays, meclizine and hydroxyzine both demonstrated low affinity for muscarinic acetylcholine receptors, with Ki values ranging from 3,600 to 30,000 nM [1]. In contrast, other H1 antagonists such as mequitazine and cyproheptadine exhibited high muscarinic affinity (Ki = 5.0-38 nM) [1]. This two-to-three order of magnitude difference in Ki indicates a class-level inference of reduced anticholinergic burden for meclizine and hydroxyzine relative to high-affinity comparators.

Receptor Pharmacology Selectivity Adverse Effect Profiling

Clinical Seasickness Prophylaxis: Meclizine Once-Daily Dosing Achieves Comparable Protection to Cyclizine Thrice-Daily

In a large-scale seasickness prophylaxis study involving 16,920 soldiers and airmen crossing the Atlantic, meclizine administered at 50 mg once or thrice daily, and cyclizine administered at 50 mg thrice daily, were both identified as providing the most significant benefit compared to placebo [1]. The study noted that for continued use, meclizine was the most satisfactory prophylactic [1]. This data establishes a direct head-to-head efficacy parity while highlighting a substantial dosing convenience advantage for meclizine (once-daily versus thrice-daily administration for cyclizine).

Motion Sickness Clinical Efficacy Dosing Regimen

Elimination Half-Life: Meclizine's Shorter 5.2-Hour t½ Contrasts with 20-Hour t½ of Cyclizine and Hydroxyzine

Meclizine exhibits a serum elimination half-life (t½) of 5.21 ± 0.80 hours in humans [1]. Structurally and pharmacologically similar piperazines cyclizine and hydroxyzine possess a substantially longer half-life of approximately 20 hours [2]. This four-fold difference in systemic persistence (meclizine t½ ≈ 5.2 hr vs. comparator t½ ≈ 20 hr) constitutes a critical pharmacokinetic differentiation.

Pharmacokinetics Half-Life Dosing Optimization

Active Moiety Equivalency: Monohydrate Salt Contains ~84% Free Base by Weight, Mandating Analytical Correction

USP-labeled meclizine hydrochloride tablets utilize meclizine dihydrochloride monohydrate as the active ingredient. A 12.5 mg tablet of meclizine dihydrochloride monohydrate is equivalent to 10.53 mg of meclizine free base; similarly, a 25 mg tablet of the dihydrochloride monohydrate salt is equivalent to 21.07 mg of the free base [1]. This conversion factor is essential when comparing or substituting meclizine dihydrochloride monohydrate with anhydrous forms or free base equivalents in analytical standard preparation, formulation development, or dose-response calculations.

Pharmaceutical Analysis Potency Calculation Formulation

H1 Receptor Affinity: Meclizine Exhibits 250 nM Ki, a Baseline for Piperazine-Class Comparative Potency

Meclizine dihydrochloride monohydrate demonstrates histamine H1 receptor binding with a reported inhibition constant (Ki) of 250 nM . This value provides a quantitative benchmark within the piperazine antihistamine class. While a complete side-by-side Ki dataset for all comparators (cyclizine, hydroxyzine, chlorcyclizine) under identical assay conditions is not available from a single source, the 250 nM value serves as a reference point for cross-study comparative assessment of H1 antagonism potency .

Receptor Binding Pharmacology Potency Benchmarking

Meclizine Dihydrochloride Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Clinical Trial Material Sourcing for Once-Daily Motion Sickness Prophylaxis Studies

Procurement of meclizine dihydrochloride monohydrate API is scientifically justified for clinical trials evaluating motion sickness prophylaxis where a once-daily dosing regimen is a critical design parameter. Direct head-to-head evidence confirms that 50 mg meclizine provides significant prophylactic benefit comparable to cyclizine 50 mg administered thrice daily, with meclizine noted as more satisfactory for continued use [1]. The shorter 5.2-hour half-life [2] also facilitates next-day cognitive assessments without the confound of prolonged sedation, a pharmacokinetic advantage over longer-acting comparators like hydroxyzine.

Analytical Reference Standard Qualification and Method Development

The procurement of meclizine dihydrochloride monohydrate (CAS 31884-77-2) as a USP reference standard is mandatory for compendial quality control testing. Its specific melting point (233-236°C) differentiates it from the anhydrous form (212°C) . This thermal identifier is essential for confirming crystalline phase identity. Furthermore, the defined free base equivalent (84.2%) [3] is required for accurate potency calculation during standard preparation for HPLC assay, dissolution testing, and related substances analysis.

In Vitro Receptor Pharmacology Studies Requiring Low Muscarinic Interference

For in vitro studies investigating histamine H1 receptor signaling pathways, meclizine dihydrochloride monohydrate is a scientifically appropriate tool compound when the experimental objective requires minimizing confounding muscarinic acetylcholine receptor (mAChR) activation. Receptor binding data demonstrates that meclizine belongs to a low-affinity group (Ki = 3,600-30,000 nM) for mAChRs, in contrast to high-affinity H1 antagonists (Ki = 5.0-38 nM) [4]. This class-level differentiation supports the selection of meclizine over more promiscuous anticholinergic antihistamines for experiments focused on isolated H1 receptor pharmacology.

Comparative Pharmacokinetic Modeling and Washout Study Design

Meclizine dihydrochloride monohydrate is the preferred compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies that require a piperazine antihistamine with a well-defined, shorter elimination half-life. With a documented human t½ of 5.21 ± 0.80 hours [2], meclizine allows for a more efficient washout period between treatment arms in crossover study designs, reducing study duration and participant burden compared to longer half-life comparators such as cyclizine or hydroxyzine (~20 hour t½) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclizine Dihydrochloride Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.